2-Chloro-6-methoxy-pyridine-3-sulfonyl chloride
Overview
Description
2-Chloro-6-methoxy-pyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H5Cl2NO3S . It is used in various chemical reactions as a reagent .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-methoxy-pyridine-3-sulfonyl chloride consists of a pyridine ring with a methoxy group at the 6th position, a sulfonyl chloride group at the 3rd position, and a chlorine atom at the 2nd position .Physical And Chemical Properties Analysis
2-Chloro-6-methoxy-pyridine-3-sulfonyl chloride is a yellow solid . Its molecular weight is 242.08 . The compound is stable under normal conditions, but it should be stored at a temperature between 0-5°C .Scientific Research Applications
Synthesis and Reactivity in Heterocyclic Chemistry
2-Chloro-6-methoxy-pyridine-3-sulfonyl chloride is utilized in the synthesis and study of various heterocyclic compounds. For example, Katritzky et al. (1995) demonstrated its role in the conversion of 2,6-dihydroxy-4-methyl-3-pyridinecarbonitrile into tris-sulfonyl derivatives, highlighting its significance in synthesizing complex heterocyclic structures (Katritzky et al., 1995). Additionally, Shusherina et al. (1974) explored the chlorosulfonation of 2-pyridones, revealing the potential of 2-pyridone-3-sulfonyl chlorides in forming sulfonylides of the pyridine series, indicative of its versatility in organic synthesis (Shusherina et al., 1974).
Electrochemical Studies and Sensor Development
In electrochemical research, Issac and Kumar (2010) demonstrated the use of a modified glassy carbon electrode for the determination of pyridine-2-aldoxime methochloride, a cholinesterase reactivator. This study shows the potential of derivatives of 2-chloro-6-methoxy-pyridine-3-sulfonyl chloride in the development of selective and sensitive chemical sensors (Issac & Kumar, 2010).
Applications in Pharmaceutical Chemistry
In pharmaceutical chemistry, derivatives of 2-chloro-6-methoxy-pyridine-3-sulfonyl chloride are synthesized and evaluated for antimicrobial activity. Mallikarjunaswamy et al. (2017) synthesized novel phenylamine derivatives and assessed their in vitro antimicrobial efficacy, demonstrating the compound's potential in drug discovery (Mallikarjunaswamy et al., 2017).
Materials Science and Polymer Chemistry
In materials science, Liu et al. (2013) synthesized new fluorinated polyamides containing pyridine and sulfone moieties using a derivative of 2-chloro-6-methoxy-pyridine-3-sulfonyl chloride. These polymers exhibited desirable properties like high thermal stability and low dielectric constants, highlighting the compound's role in advanced materials development (Liu et al., 2013).
Safety And Hazards
2-Chloro-6-methoxy-pyridine-3-sulfonyl chloride can cause skin irritation (H317) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), avoiding release to the environment (P273), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF ON SKIN: Wash with plenty of water (P302 + P352) .
properties
IUPAC Name |
2-chloro-6-methoxypyridine-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO3S/c1-12-5-3-2-4(6(7)9-5)13(8,10)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPWUEOVWSLMTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)S(=O)(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501248989 | |
Record name | 2-Chloro-6-methoxy-3-pyridinesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501248989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methoxy-pyridine-3-sulfonyl chloride | |
CAS RN |
1208081-26-8 | |
Record name | 2-Chloro-6-methoxy-3-pyridinesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-methoxy-3-pyridinesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501248989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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